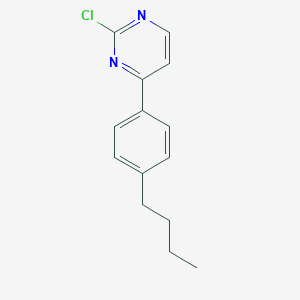
Cyclopropaneacetaldehyde, 2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropaneacetaldehyde, 2,2-dimethyl- is an organic compound with the molecular formula C10H16O2. It is characterized by a cyclopropane ring attached to an acetaldehyde group, with two methyl groups at the 2,2-position. This compound is known for its unique structural features and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropaneacetaldehyde, 2,2-dimethyl- can be synthesized through several methods. One common approach involves the reaction of cyclopropane with acetaldehyde in the presence of a catalyst. The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclopropaneacetaldehyde, 2,2-dimethyl- may involve more advanced techniques such as continuous flow reactors. These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropaneacetaldehyde, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclopropaneacetaldehyde, 2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropaneacetaldehyde, 2,2-dimethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions are facilitated by the reactive aldehyde group and the strained cyclopropane ring, which can undergo ring-opening reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropaneacetaldehyde: Lacks the 2,2-dimethyl substitution.
2,2-Dimethylcyclopropane: Does not contain the acetaldehyde group.
Acetaldehyde: Lacks the cyclopropane ring and the 2,2-dimethyl substitution.
Uniqueness
Cyclopropaneacetaldehyde, 2,2-dimethyl- is unique due to the combination of the cyclopropane ring, the acetaldehyde group, and the 2,2-dimethyl substitution. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-(2,2-dimethylcyclopropyl)acetaldehyde |
InChI |
InChI=1S/C7H12O/c1-7(2)5-6(7)3-4-8/h4,6H,3,5H2,1-2H3 |
InChI Key |
STASMENWCCESJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)

![N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B13075234.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)

